molecular formula C15H10BrNO B11829790 3-Bromo-4-phenylquinolin-2(1H)-one

3-Bromo-4-phenylquinolin-2(1H)-one

Cat. No.: B11829790
M. Wt: 300.15 g/mol
InChI Key: FOTLHWFHEDHYTP-UHFFFAOYSA-N
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Description

3-Bromo-4-phenylquinolin-2(1H)-one: is an organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-phenylquinolin-2(1H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-aminobenzophenone and bromine.

    Cyclization Reaction: The key step involves the cyclization of 2-aminobenzophenone with bromine under acidic conditions to form the quinoline ring.

    Bromination: The bromination of the quinoline ring is achieved using bromine or a brominating agent like N-bromosuccinimide (NBS) to introduce the bromine atom at the 3-position.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-4-phenylquinolin-2(1H)-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction Reactions: Reduction reactions can be used to modify the quinoline ring or the phenyl group.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted quinoline derivatives can be obtained.

    Oxidation Products: Oxidized derivatives with additional functional groups.

    Reduction Products: Reduced forms of the quinoline ring or phenyl group.

Scientific Research Applications

Chemistry: 3-Bromo-4-phenylquinolin-2(1H)-one is used as a building block in organic synthesis to create more complex molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.

Biology: In biological research, this compound is studied for its potential as a pharmacophore. Quinoline derivatives are known to exhibit antimicrobial, antiviral, and anticancer activities.

Medicine: The compound is investigated for its potential therapeutic applications. Quinoline-based drugs are used to treat various diseases, including malaria and cancer.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-4-phenylquinolin-2(1H)-one involves its interaction with specific molecular targets. The bromine atom and phenyl group enhance its binding affinity to target proteins or enzymes. The compound can inhibit or modulate the activity of these targets, leading to its biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

    4-Phenylquinolin-2(1H)-one: Lacks the bromine atom, resulting in different reactivity and biological activity.

    3-Chloro-4-phenylquinolin-2(1H)-one: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical properties.

    3-Bromoquinolin-2(1H)-one: Lacks the phenyl group, affecting its overall reactivity and applications.

Uniqueness: 3-Bromo-4-phenylquinolin-2(1H)-one is unique due to the presence of both the bromine atom and the phenyl group

Properties

Molecular Formula

C15H10BrNO

Molecular Weight

300.15 g/mol

IUPAC Name

3-bromo-4-phenyl-1H-quinolin-2-one

InChI

InChI=1S/C15H10BrNO/c16-14-13(10-6-2-1-3-7-10)11-8-4-5-9-12(11)17-15(14)18/h1-9H,(H,17,18)

InChI Key

FOTLHWFHEDHYTP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)NC3=CC=CC=C32)Br

Origin of Product

United States

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